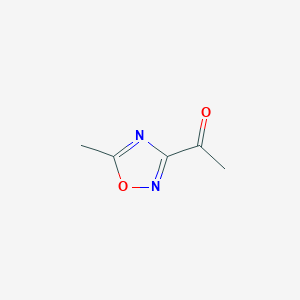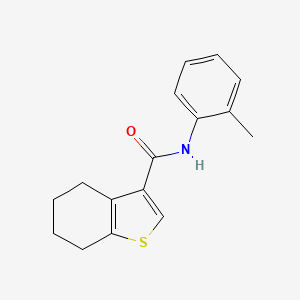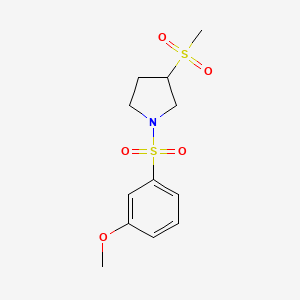![molecular formula C18H16Cl2N2O4 B2508469 methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate CAS No. 1214872-97-5](/img/structure/B2508469.png)
methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from acetoacetic esters. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was prepared in three steps from its corresponding acetoacetic ester . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable, involving the formation of an imino group and subsequent introduction of the phenylformamido moiety.
Molecular Structure Analysis
The molecular structure of the compound would likely feature a propanoate ester backbone with a methoxyimino substituent and a phenylformamido group. The presence of these functional groups suggests potential reactivity sites for further chemical transformations. The related compounds discussed in the papers feature heterocyclic structures and various substituents that influence their reactivity and potential applications .
Chemical Reactions Analysis
The papers describe the reactivity of similar compounds with various nucleophiles, leading to the formation of different heterocyclic systems . For example, reactions with mono- and difunctional nucleophiles resulted in the formation of acyclic and heterocyclic products, including pyrroles, imidazolones, and thiazolones . These reactions are indicative of the potential chemical transformations that the compound might undergo, given the presence of reactive imino and ester groups.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the properties of related compounds can be inferred. The presence of the ester, imino, and phenylformamido groups would influence the compound's solubility, boiling point, and stability. The heterocyclic compounds synthesized from similar precursors exhibit varied properties depending on their specific structures and substituents .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound plays a role in the synthesis of heteroalkyl-aminated thiophenes, which have potential applications in organic electronics and materials science. The synthesis process reveals amino-imino tautomerism, a phenomenon that is significant in understanding the chemical behavior of such compounds (Brandsma et al., 1998).
- It contributes to the development of new copper(II) complexes in the field of inorganic chemistry. These complexes exhibit magnetic properties and are characterized by techniques such as EPR, UV-Vis, and IR spectroscopy (Filkale et al., 2020).
Crystal Structure and Phase Studies
- Research on related compounds, such as (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, provides insights into crystal structures and molecular interactions, which are crucial in materials science and drug design (Yan Shuang-hu, 2014).
- Studies on polymorphism and phase transformations in related 2,6-disubstituted N-phenylformamides, including compounds with dichlorophenyl groups, highlight the influence of molecular substitutions on crystal structures and thermal behavior, important for the design of advanced materials (Omondi et al., 2005).
Reactions and Derivatives
- The compound is involved in reactions leading to various derivatives with potential applications in medicinal chemistry and material science. The formation of acyclic and heterocyclic derivatives demonstrates the versatility of this compound in synthetic organic chemistry (Sokolov et al., 2010).
Applications in Liquid Crystal Research
- Research on Schiff base-ester linkage involving dichlorophenyl groups contributes to the understanding of liquid crystalline properties, which are essential in the development of display technologies and advanced materials (Thaker et al., 2012).
Herbicidal and Plant Physiology Effects
- Dichlofop-methyl, a derivative of this compound, is studied for its selective herbicidal effects on wild oats in wheat, revealing insights into plant physiology and agricultural chemistry (Shimabukuro et al., 1978).
Propriétés
IUPAC Name |
methyl (3E)-2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-5-3-2-4-6-12)10-21-26-11-13-7-8-14(19)9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJGRBUVNJRWNB-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)

![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)



![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)
![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)